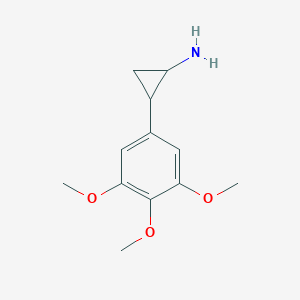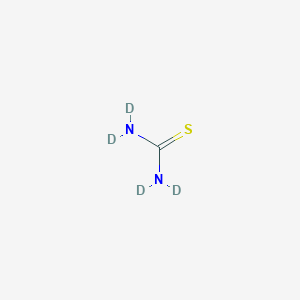
Trichloro(3-chloro-2-methylpropyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichloro(3-chloro-2-methylpropyl)silane, also known as TMPCS, is a chemical compound that belongs to the family of organosilicon compounds. It is a colorless liquid that is used in various scientific research applications. TMPCS is a versatile compound that can be used for the synthesis of various organic compounds.
科学的研究の応用
Trichloro(3-chloro-2-methylpropyl)silane is widely used in scientific research for the synthesis of various organic compounds. It is used as a reagent for the preparation of siloxane-based materials, which have applications in the fields of electronics, optics, and coatings. Trichloro(3-chloro-2-methylpropyl)silane is also used as a precursor for the synthesis of organosilicon compounds, which have applications in the fields of pharmaceuticals, agrochemicals, and polymers.
作用機序
Trichloro(3-chloro-2-methylpropyl)silane is a reactive compound that can undergo various chemical reactions. It can react with water to form hydrochloric acid and silanols. It can also react with alcohols, amines, and thiols to form the corresponding silanes. The mechanism of action of Trichloro(3-chloro-2-methylpropyl)silane depends on the reaction it undergoes and the compound it reacts with.
Biochemical and Physiological Effects:
Trichloro(3-chloro-2-methylpropyl)silane has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause skin and eye irritation upon contact. It is also harmful if ingested or inhaled. Therefore, it should be handled with care and proper safety precautions should be taken.
実験室実験の利点と制限
Trichloro(3-chloro-2-methylpropyl)silane is a versatile compound that can be used for the synthesis of various organic compounds. It is easy to handle and can be stored for long periods of time. However, it is toxic and should be handled with care. It is also expensive and may not be suitable for large-scale industrial production.
将来の方向性
There are many future directions for the use of Trichloro(3-chloro-2-methylpropyl)silane in scientific research. It can be used for the synthesis of new materials with unique properties. It can also be used for the preparation of novel organosilicon compounds with applications in the fields of medicine and agriculture. Furthermore, Trichloro(3-chloro-2-methylpropyl)silane can be used for the development of new catalysts for organic reactions. The possibilities for the use of Trichloro(3-chloro-2-methylpropyl)silane in scientific research are endless and require further exploration.
Conclusion:
In conclusion, Trichloro(3-chloro-2-methylpropyl)silane is a versatile compound that has many scientific research applications. It is used for the synthesis of various organic compounds and has potential for the development of new materials and catalysts. However, it is toxic and should be handled with care. The future directions for the use of Trichloro(3-chloro-2-methylpropyl)silane in scientific research are vast and require further exploration.
特性
CAS番号 |
18142-53-5 |
|---|---|
製品名 |
Trichloro(3-chloro-2-methylpropyl)silane |
分子式 |
C4H8Cl4Si |
分子量 |
226 g/mol |
IUPAC名 |
trichloro-(3-chloro-2-methylpropyl)silane |
InChI |
InChI=1S/C4H8Cl4Si/c1-4(2-5)3-9(6,7)8/h4H,2-3H2,1H3 |
InChIキー |
VVUUXYGSBMJAHC-UHFFFAOYSA-N |
SMILES |
CC(C[Si](Cl)(Cl)Cl)CCl |
正規SMILES |
CC(C[Si](Cl)(Cl)Cl)CCl |
その他のCAS番号 |
18142-53-5 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

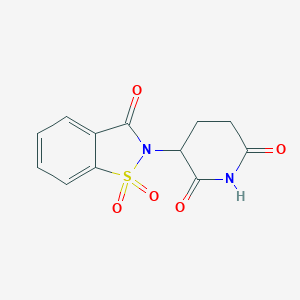
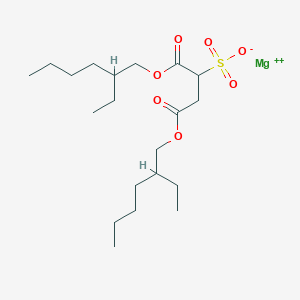
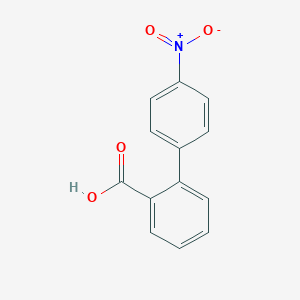

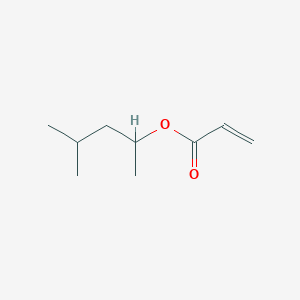


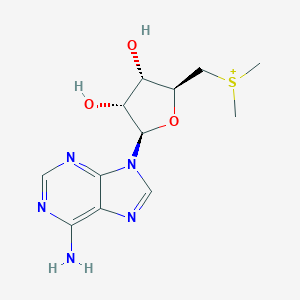

![2-Phenylnaphtho[2,1-b]thiophene](/img/structure/B95850.png)

![4-Chlorothieno[3,2-d]pyrimidine](/img/structure/B95853.png)
